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Compound of Interest

Compound Name: RWJ-445167

Cat. No.: B15573226 Get Quote

As of the latest available research, no head-to-head clinical or preclinical studies directly

comparing the performance of RWJ-445167 and bivalirudin have been published. RWJ-
445167, a dual inhibitor of thrombin and factor Xa, underwent initial clinical investigation but

faced challenges with oral bioavailability[1]. Bivalirudin, a direct thrombin inhibitor, is an

established anticoagulant used in clinical practice, particularly in patients undergoing

percutaneous coronary intervention (PCI)[2][3].

This guide, therefore, provides a comparative overview based on the individual characteristics

and available data for each compound.

Overview of RWJ-445167
RWJ-445167 (also known as 3DP-10017) is a potent, synthetic small molecule that acts as a

dual inhibitor of two key enzymes in the coagulation cascade: thrombin (Factor IIa) and Factor

Xa.

Mechanism of Action: RWJ-445167 exhibits potent antithrombotic activity by simultaneously

inhibiting both thrombin and Factor Xa. Its inhibitory constants (Ki) are reported to be 4.0 nM for

thrombin and 230 nM for Factor Xa[4][5]. By targeting two distinct points in the coagulation

pathway, RWJ-445167 has the potential for a broad anticoagulant effect.

Clinical Development: The compound was advanced into human clinical studies. However, its

development was hampered by low oral bioavailability in humans, which limited its potential as
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an oral anticoagulant[1]. Research efforts were subsequently directed towards developing

prodrugs of RWJ-445167 to improve its absorption after oral administration[1].

Overview of Bivalirudin
Bivalirudin is a synthetic, 20-amino acid polypeptide that is a specific and reversible direct

thrombin inhibitor (DTI)[6][7].

Mechanism of Action: Bivalirudin directly inhibits thrombin by binding to both its catalytic site

and its anion-binding exosite[2][3][8]. This dual binding allows it to inhibit both circulating and

clot-bound thrombin, a key advantage over indirect thrombin inhibitors like heparin[3][9].

Thrombin plays a central role in the coagulation cascade by converting fibrinogen to fibrin,

which forms the meshwork of a blood clot[6]. By inhibiting thrombin, bivalirudin prevents the

formation of fibrin clots[6]. The binding of bivalirudin to thrombin is reversible, as thrombin

slowly cleaves the bivalirudin molecule, leading to the recovery of thrombin function[8].

Pharmacokinetics: Bivalirudin has a rapid onset of action and a short half-life of about 25

minutes in patients with normal renal function[2][3][6]. It does not bind to plasma proteins (other

than thrombin) or red blood cells, which contributes to its predictable anticoagulant

response[3]. The drug is cleared from the plasma through a combination of proteolytic cleavage

and renal mechanisms[2][7].

Clinical Use: Bivalirudin is primarily used as an anticoagulant in patients undergoing

percutaneous coronary intervention (PCI)[2]. Clinical trials have demonstrated its efficacy and

safety in this setting, showing a lower risk of major bleeding compared to heparin-based

therapies, although with a potential for an increased risk of stent thrombosis[10][11]. It is also

considered an alternative to heparin in patients with heparin-induced thrombocytopenia (HIT)

[12].

Comparative Data
The following table summarizes the key characteristics of RWJ-445167 and bivalirudin based

on available data.
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Feature RWJ-445167 Bivalirudin

Drug Class
Dual Thrombin and Factor Xa

Inhibitor
Direct Thrombin Inhibitor

Chemical Nature
Small molecule, oxyguanidine-

based

Synthetic 20-amino acid

peptide

Mechanism of Action
Inhibits both thrombin and

Factor Xa

Directly inhibits thrombin by

binding to the catalytic site and

anion-binding exosite

Inhibitory Constant (Ki)
Thrombin: 4.0 nM, Factor Xa:

230 nM[4][5]

Not typically described by a

single Ki value due to its

bivalent and reversible binding

mechanism

Half-life Not well-established in humans
~25 minutes in patients with

normal renal function[2][6]

Administration
Investigated for oral

administration[1]
Intravenous[2]

Clinical Status

Clinical development halted

due to low oral

bioavailability[1]

Approved and used in clinical

practice, especially for PCI[2]

Signaling and Coagulation Pathway Diagrams
The following diagrams illustrate the points of intervention for RWJ-445167 and bivalirudin

within the coagulation cascade.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.medchemexpress.com/RWJ-445167.html
https://www.adooq.com/rwj-445167.html
https://www.ncbi.nlm.nih.gov/books/NBK557823/
https://synapse.patsnap.com/article/what-is-the-mechanism-of-bivalirudin
https://pubmed.ncbi.nlm.nih.gov/16923023/
https://www.ncbi.nlm.nih.gov/books/NBK557823/
https://pubmed.ncbi.nlm.nih.gov/16923023/
https://www.ncbi.nlm.nih.gov/books/NBK557823/
https://www.benchchem.com/product/b15573226?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15573226?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Intrinsic Pathway

Extrinsic Pathway

Common PathwayXII XIIa XI XIa IX IXa

X

VIIIa

VII

VIIaTissue Factor

Xa Prothrombin
Va

Thrombin Fibrinogen Fibrin

RWJ-445167

Click to download full resolution via product page

Figure 1: Mechanism of action of RWJ-445167 in the coagulation cascade.
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Figure 2: Mechanism of action of bivalirudin in the coagulation cascade.
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Experimental Protocols
Due to the absence of direct comparative studies, specific experimental protocols for a head-to-

head comparison of RWJ-445167 and bivalirudin are not available. However, the evaluation of

anticoagulant agents typically involves a standard set of in vitro and in vivo assays.

In Vitro Anticoagulant Activity:

Enzyme Inhibition Assays: To determine the inhibitory potency (Ki) against target enzymes

(thrombin, Factor Xa), purified enzymes and their respective chromogenic substrates are

used. The inhibitor is incubated with the enzyme, and the rate of substrate cleavage is

measured spectrophotometrically.

Coagulation Assays: The effect of the compounds on global clotting times is assessed using

human plasma.

Activated Partial Thromboplastin Time (aPTT): Measures the integrity of the intrinsic and

common pathways.

Prothrombin Time (PT): Measures the integrity of the extrinsic and common pathways.

Thrombin Time (TT): Measures the final step of coagulation, the conversion of fibrinogen

to fibrin by thrombin.

In Vivo Thrombosis Models:

Animal Models: The antithrombotic efficacy is evaluated in various animal models of

thrombosis, such as:

Ferric Chloride-induced Arterial Thrombosis: A model to assess the prevention of occlusive

thrombus formation in arteries.

Venous Stasis Models: To evaluate the prevention of venous thrombus formation.

Bleeding Time Models: The potential for bleeding is a critical safety parameter and is often

assessed using tail transection or ear puncture models in rodents.

Pharmacokinetic Studies:
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Animal and Human Studies: These studies are conducted to determine the absorption,

distribution, metabolism, and excretion (ADME) properties of the drug candidates. Plasma

concentrations of the drug are measured over time after administration via different routes

(e.g., intravenous, oral).

The following diagram outlines a general experimental workflow for the preclinical evaluation of

anticoagulant drugs.
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Figure 3: General experimental workflow for preclinical anticoagulant drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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